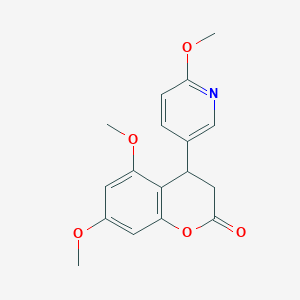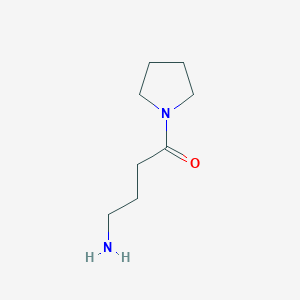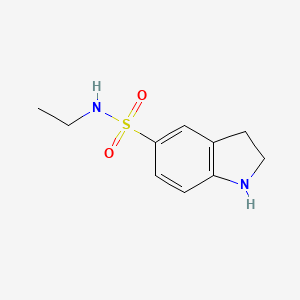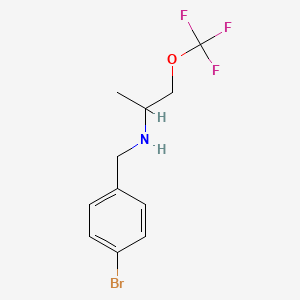
5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one: is a synthetic organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . This compound belongs to the class of chromanones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-2H-chromen-2-one with 6-methoxypyridin-3-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations .
Biology: In biological research, it is employed to study enzyme interactions and as a probe for investigating cellular pathways .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its anti-inflammatory, antioxidant, and anticancer properties .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interfere with signaling pathways involved in inflammation and cancer progression . Its effects are mediated through binding to target proteins and altering their function, leading to downstream biological effects .
Comparison with Similar Compounds
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone (Diosmetin): Known for its anti-inflammatory and antioxidant properties.
5,7-dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness: 5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its methoxy groups and pyridinyl moiety contribute to its specificity and efficacy in various biological assays .
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
5,7-dimethoxy-4-(6-methoxypyridin-3-yl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C17H17NO5/c1-20-11-6-13(21-2)17-12(8-16(19)23-14(17)7-11)10-4-5-15(22-3)18-9-10/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
JMWXJLPPCSTMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CC(=O)OC3=C2C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)








![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)
